Product packaging for Desmethylnortriptyline Hydrochloride(Cat. No.:CAS No. 25887-71-2)

Desmethylnortriptyline Hydrochloride

Cat. No.: B6595412
CAS No.: 25887-71-2
M. Wt: 285.8 g/mol
InChI Key: ZNWIJGWRFQGTGJ-UHFFFAOYSA-N
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Description

Desmethylnortriptyline Hydrochloride is a useful research compound. Its molecular formula is C18H20ClN and its molecular weight is 285.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN B6595412 Desmethylnortriptyline Hydrochloride CAS No. 25887-71-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18;/h1-4,6-10H,5,11-13,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIJGWRFQGTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948789
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25887-71-2
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-, hydrochloride (1:1)
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Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propylammonium chloride
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Chemical Nomenclature and Structural Elucidation of Desmethylnortriptyline

Desmethylnortriptyline (B104222) is recognized as the principal active metabolite of the tricyclic antidepressant nortriptyline (B1679971). chemsrc.commedchemexpress.commedchemexpress.com Its chemical identity is established through standardized nomenclature and structural characteristics.

The systematic IUPAC name for the compound is 3-(10,11-dihydro-5H-dibenzo[a,d] medchemexpress.comannulen-5-ylidene)propan-1-amine. chemicalbook.com It is also referred to by various synonyms, including Dinortriptyline. chemicalbook.com The compound is registered under the CAS Number 4444-42-2. chemsrc.commedchemexpress.comchemicalbook.comdrugbank.com

Structurally, desmethylnortriptyline is characterized by a tricyclic ring system with a propylamino side chain attached to the central ring. This structure is foundational to its classification as a dibenzocycloheptene derivative. researchgate.net

Below is a data table summarizing the key identifiers for Desmethylnortriptyline.

IdentifierValueSource
IUPAC Name 3-(10,11-dihydro-5H-dibenzo[a,d] medchemexpress.comannulen-5-ylidene)propan-1-amine chemicalbook.com
CAS Registry Number 4444-42-2 chemsrc.commedchemexpress.comchemicalbook.comdrugbank.com
Molecular Formula C₁₈H₁₉N chemsrc.commedchemexpress.comdrugbank.comclinpgx.org
Molecular Weight 249.35 g/mol chemsrc.commedchemexpress.comclinpgx.org
Synonyms Dinortriptyline, Nortriptyline Impurity 19 chemicalbook.com

Crystalline Forms and Polymorphism of the Hydrochloride Salt

There is a notable lack of specific research findings on the crystalline forms and polymorphism of Desmethylnortriptyline (B104222) Hydrochloride in the available scientific literature.

In contrast, extensive research has been conducted on the polymorphism of the parent compound, Nortriptyline (B1679971) Hydrochloride . Studies have identified at least two polymorphic forms, designated as α and β. nih.gov The β form has been characterized by single-crystal analysis, crystallizing in the monoclinic P2(1)/c space group. nih.govnih.gov The α form was later characterized using structural powder diffraction methods and found to crystallize in the monoclinic P2/c space group. nih.gov Differential scanning calorimetry and other analytical techniques have revealed that these two forms are monotropically related, with the α form being the more stable one. nih.gov The key distinction between these polymorphs lies in their supramolecular arrangement, with the α form consisting of one-dimensional chains of homochiral molecules and the β form composed of enantiomeric chains. nih.gov

Synthetic Methodologies and Precursor Chemistry

Elaboration of Synthetic Routes to Desmethylnortriptyline (B104222)

The synthesis of desmethylnortriptyline can be broadly categorized into two primary strategies: the demethylation of its immediate precursor, nortriptyline (B1679971), and de novo syntheses that construct the molecule from simpler starting materials.

Demethylation Strategies from Nortriptyline Precursors

The conversion of nortriptyline, a secondary amine, to desmethylnortriptyline involves the removal of a methyl group from the nitrogen atom. wikipedia.org This N-demethylation is a common requirement in medicinal chemistry, particularly in the structural modification of alkaloids and related drugs. acs.org

A variety of reagents and conditions have been developed for the N-demethylation of tertiary amines, which are analogous to the secondary amine nortriptyline. chim.it One of the most established methods involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate, such as phenyl or ethyl chloroformate, proceeds through a carbamate (B1207046) intermediate. nih.gov Subsequent hydrolysis of this carbamate, often under vigorous conditions with a strong base like potassium hydroxide, yields the secondary amine. nih.gov A notable reagent in this class is α-chloroethyl chloroformate, which offers the advantage of a more facile hydrolysis step to produce the hydrochloride salt of the secondary amine directly. nih.gov

Another approach to N-demethylation is through the formation and subsequent reduction of an N-oxide intermediate. acs.org This two-step, one-pot method can involve the oxidation of the tertiary amine with an agent like m-chloroperbenzoic acid (m-CPBA), followed by reduction of the resulting N-oxide. nih.gov Ferrous salts, such as iron (II) chloride, have been effectively used for this reduction. nih.govgoogle.com A more recent development utilizes a solid-phase reagent system within a chromatographic column. acs.orgfigshare.com In this setup, the tertiary amine is first oxidized to its N-oxide using sodium percarbonate, followed by a deoxygenative demethylation step. acs.org

The von Braun reaction, a classic method for N-demethylation, utilizes cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate, which is then hydrolyzed or reduced to the secondary amine. chim.it Additionally, propargyl chloroformate has been shown to be an efficient and selective reagent for the N-dealkylation of tertiary amines, forming a propargyloxycarbonyl (Poc) protected secondary amine that can be deprotected under mild, neutral conditions. researchgate.net

Reagent ClassSpecific Reagent(s)IntermediateKey Reaction Conditions
Chloroformates Phenyl chloroformate, Ethyl chloroformate, α-Chloroethyl chloroformateCarbamateBase-mediated reaction followed by hydrolysis (often vigorous). nih.gov
Oxidizing Agents m-Chloroperbenzoic acid (m-CPBA), Sodium percarbonateN-oxideOxidation followed by reduction with agents like FeCl2. acs.orgnih.gov
Cyanogen Halides Cyanogen bromideCyanamideReaction with cyanogen bromide followed by hydrolysis or reduction. chim.it
Specialty Reagents Propargyl chloroformatePropargyloxycarbonyl (Poc) protected amineFormation of Poc-amine followed by mild deprotection. researchgate.net

In N-oxide based methods, controlling the reaction temperature during the reduction step is crucial. For example, using aqueous iron (II) chloride solution at temperatures between -10 °C and 0 °C can lead to high yields of the secondary amine. nih.gov The selectivity of demethylation over other potential reactions is a key advantage of the N-oxide approach, which is described as being "strictly methyl-selective". acs.org

For methods like the von Braun reaction, protecting other functional groups within the molecule may be necessary to achieve the desired selectivity. chim.it The optimization of propargyl chloroformate reactions involves considering the relative reactivity of different N-alkyl groups, with a general selectivity order of benzyl (B1604629) > allyl > isopropyl > methyl. researchgate.net

Alternative De Novo Synthetic Approaches

Instead of modifying nortriptyline, desmethylnortriptyline can be synthesized from simpler, non-tricyclic precursors. These de novo syntheses require the construction of the core tricyclic ring system and the subsequent introduction of the necessary side chain.

The central tricyclic structure of desmethylnortriptyline is a dibenzocycloheptene ring. wikipedia.org The synthesis of such tricyclic systems is a well-established area of organic chemistry. One common strategy involves the condensation of a pre-formed aromatic component with a suitable reagent to build the seven-membered ring. For example, the synthesis of the related compound doxepin (B10761459) begins with the condensation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with N,N-dimethyl-3-aminopropylamine. ijnc.ir A similar approach could be envisioned for the dibenzocycloheptene core of desmethylnortriptyline.

Another key reaction in the formation of related tricyclic antidepressants is the condensation of a dibenzocycloheptene derivative with a side chain precursor. For instance, the synthesis of amitriptyline (B1667244) involves the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. ijnc.ir

Once the tricyclic core is assembled, the aminopropylidene side chain must be introduced. A patent describes the synthesis of nortriptyline from 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene through a one-step hydrogenation process. google.com A similar strategy could be adapted for the synthesis of desmethylnortriptyline by using a side chain with a primary amine or a protected primary amine.

The introduction of functionalized side chains onto cyclic systems is a broad area of synthetic chemistry. For example, Knoevenagel condensation of β-ketoesters with aldehydes followed by reductive decarboxylation is a method used to synthesize side chain-modified α-amino acids. nih.gov While not directly applied to desmethylnortriptyline in the reviewed literature, such methodologies represent potential avenues for the de novo construction of the functionalized side chain.

Synthesis of Labeled Variants for Research Applications

The synthesis of isotopically labeled versions of desmethylnortriptyline hydrochloride is crucial for a variety of research applications, including metabolism studies, protein binding assays, and as internal standards for quantitative analysis by mass spectrometry. These labeled compounds contain atoms with a higher atomic mass than the most abundant isotope, which allows them to be traced and detected without altering the chemical properties of the molecule.

Isotopic Labeling Strategies (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15)

Stable, non-radioactive isotopes are commonly used to label drug molecules. The choice of isotope and labeling position depends on the intended application and the synthetic feasibility.

Deuterium (²H)

Deuterium labeling is frequently employed to create internal standards for pharmacokinetic studies and to investigate metabolic pathways. The increased mass of deuterium can be readily detected by mass spectrometry.

Catalytic Hydrogen-Deuterium (H-D) Exchange: A common method for introducing deuterium is through catalytic H-D exchange reactions. nih.gov This can be achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov For a molecule like desmethylnortriptyline, this method would likely introduce deuterium atoms at various positions, particularly on the aromatic rings and the benzylic carbons of the dibenzo[a,d]cycloheptene core. One environmentally benign approach involves the in situ generation of deuterium gas from the reaction of aluminum powder with D₂O, which then participates in the Pd/C-catalyzed exchange. nih.gov

Deuterated Reagents: More specific labeling can be achieved by using deuterated reagents in a multi-step synthesis. For instance, a precursor to the side chain could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom. researchgate.net The synthesis of other deuterated drugs has successfully used D₂O and deuterated methanol (B129727) (CD₃OD) as deuterium sources. researchgate.net

Carbon-13 (¹³C)

Carbon-13 is a stable isotope of carbon used for metabolic tracing and in nuclear magnetic resonance (NMR) spectroscopy studies. clearsynth.com Synthesizing a ¹³C-labeled compound typically requires a de novo synthesis starting from a simple ¹³C-labeled precursor.

Synthetic Incorporation: The synthesis of ¹³C-desmethylnortriptyline would involve strategically incorporating a ¹³C-labeled building block into the molecular structure. General synthetic routes for tricyclic antidepressants can be adapted for this purpose. ijnc.irnih.gov For example, to label the side chain, the synthesis could start with a ¹³C-labeled propyl halide, which is then used to form a Grignard reagent and reacted with the ketone precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). Subsequent steps of dehydration and amination would yield the final ¹³C-labeled product. Alternatively, starting with ¹³C-labeled cyanide (K¹³CN) could introduce the label at the beginning of a synthetic sequence building the side chain.

Nitrogen-15 (¹⁵N)

Nitrogen-15 labeling is particularly useful for NMR studies to probe the electronic environment of the nitrogen atom and for certain mass spectrometry applications.

Labeled Amine Precursors: The most direct route to ¹⁵N-labeled desmethylnortriptyline would involve using a ¹⁵N-labeled amine in the final steps of the synthesis. The secondary amine in desmethylnortriptyline is a key structural feature. A synthetic strategy could involve the reaction of a precursor molecule, such as 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, with ¹⁵N-labeled methylamine (B109427) (CH₃¹⁵NH₂). This approach ensures the specific incorporation of the heavy isotope at the desired nitrogen atom.

Table 1: Isotopic Labeling Strategies for Desmethylnortriptyline
IsotopeLabeling MethodCommon Precursors/ReagentsPotential Labeling Position(s)
Deuterium (²H) Catalytic H-D ExchangeD₂O, D₂ gas, Pd/C, Aluminum powder nih.govAromatic rings, benzylic carbons
Use of Deuterated ReagentsNaBD₄, CD₃OD researchgate.netSpecific C-H positions in the side chain or core
Carbon-13 (¹³C) Multi-step SynthesisK¹³CN, ¹³C-labeled alkyl halidesSpecific carbon atoms in the side chain or tricyclic core
Nitrogen-15 (¹⁵N) Multi-step Synthesis¹⁵N-labeled methylamine (CH₃¹⁵NH₂)Nitrogen atom of the secondary amine

Radiosynthesis of this compound

Radiolabeled compounds, containing radioactive isotopes, are indispensable for highly sensitive applications like quantitative whole-body autoradiography (QWBA) and human absorption, distribution, metabolism, and excretion (ADME) studies. mpg.de The most common radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).

Carbon-14 (¹⁴C)

Carbon-14 is often the preferred isotope for ADME studies due to its long half-life (5730 years) and the fact that its position within the molecule is generally stable against metabolic loss.

Synthetic Strategy: The synthesis of [¹⁴C]desmethylnortriptyline requires a custom synthetic route designed to introduce the ¹⁴C atom at a metabolically stable position. The synthesis typically begins with simple, commercially available ¹⁴C-labeled starting materials like barium carbonate ([¹⁴C]BaCO₃) or potassium cyanide ([¹⁴C]KCN). For desmethylnortriptyline, a plausible strategy would involve preparing the three-carbon side chain with the ¹⁴C label and subsequently attaching it to the unlabeled tricyclic core. For example, [¹⁴C]KCN could be used to build a labeled 3-methylaminopropanal precursor, which is then reacted with the appropriate ylide of the dibenzo[a,d]cycloheptene ring system to form the final molecule.

Tritium (³H)

Tritium is a beta-emitting isotope of hydrogen with a half-life of 12.3 years. It is frequently used in early-stage ADME studies and receptor-binding assays due to the relative ease and lower cost of synthesis compared to ¹⁴C. mpg.de

Catalytic Exchange: One common method is catalytic reduction or exchange with tritium gas (T₂). A precursor molecule containing a double bond or a halogen atom at the desired labeling site can be treated with T₂ gas in the presence of a catalyst like palladium on carbon. This would replace the double bond or halogen with tritium atoms. For desmethylnortriptyline, a precursor with a double bond in the propyl side chain could be reduced with T₂ to introduce the label.

Tritiated Reagents: Alternatively, tritium can be introduced using tritiated reagents. A one-step method using a phase transfer catalyzed exchange with tritiated water (T₂O) has been reported for labeling keto steroids and may be applicable to precursors of desmethylnortriptyline. nih.gov Another approach is the reduction of a suitable functional group (e.g., a ketone or ester) with a tritiated reducing agent, such as sodium borotritide (NaBT₄). A modern technique involves the late-stage introduction of tritium into complex molecules using homogeneous palladium catalysts, which can offer high selectivity. mpg.de

Table 2: Radiosynthesis Strategies for Desmethylnortriptyline
RadioisotopeLabeling MethodCommon Precursors/ReagentsKey Considerations
Carbon-14 (¹⁴C) Multi-step Synthesis[¹⁴C]BaCO₃, [¹⁴C]KCNLabel must be in a metabolically stable position.
Tritium (³H) Catalytic Reduction/ExchangeTritium gas (T₂), Pd/CCan introduce high specific activity.
Use of Tritiated ReagentsTritiated water (T₂O), NaBT₄ nih.govAllows for specific labeling via functional group transformation.
Homogeneous CatalysisT₂ gas, Homogeneous Pd catalyst mpg.deEnables late-stage functionalization of complex molecules.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for determining the structure of organic molecules. nih.gov It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation. While comprehensive, peer-reviewed, and assigned experimental NMR data for Desmethylnortriptyline (B104222) Hydrochloride is not extensively published in readily accessible literature, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dibenzocycloheptene core, the olefinic proton, and the aliphatic protons of the ethyl bridge and the propylamino side chain. The ¹³C NMR spectrum would similarly display characteristic resonances for the aromatic, olefinic, and aliphatic carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Desmethylnortriptyline Hydrochloride This table is predictive and based on general chemical shift theory and data for similar structures. Actual experimental values may vary.

Proton TypePredicted Chemical Shift (δ) ppmMultiplicity
Aromatic Protons (8H)7.0 - 7.5Multiplets
Olefinic Proton (1H)5.8 - 6.2Triplet
Methylene (B1212753) Protons (CH₂) - Ethyl Bridge (4H)2.8 - 3.4Multiplets
Methylene Protons (CH₂) - Propyl Chain (4H)2.2 - 3.1Multiplets
Amine Protons (NH₂⁺)8.0 - 9.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general chemical shift theory and data for similar structures. Actual experimental values may vary.

Carbon TypePredicted Chemical Shift (δ) ppm
Aromatic Quaternary Carbons135 - 145
Aromatic CH Carbons120 - 130
Olefinic Quaternary Carbon140 - 150
Olefinic CH Carbon125 - 135
Methylene Carbons (CH₂) - Ethyl Bridge30 - 40
Methylene Carbons (CH₂) - Propyl Chain25 - 45

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. princeton.eduyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For Desmethylnortriptyline, COSY spectra would show correlations between adjacent protons in the propyl side chain and within the separate aromatic rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net It is invaluable for assigning the carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduresearchgate.net This is critical for identifying quaternary carbons (which have no attached protons) by observing their correlations with nearby protons. It also helps to piece together the different fragments of the molecule, confirming the connectivity between the dibenzocycloheptene ring system and the propylamino side chain.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the protons on the propyl chain and those on the tricyclic core.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds. While specific studies on this compound polymorphs are not prominent, the methodology using solid-state NMR (ssNMR) is well-established for related compounds. nih.govresearchgate.net Different polymorphs, having distinct crystal lattice arrangements and intermolecular interactions, will produce different ssNMR spectra. mdpi.com

¹³C and ¹⁵N solid-state NMR are powerful tools for polymorphic characterization. The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local environment, meaning each polymorphic form will yield a unique spectral fingerprint. Furthermore, for hydrochloride salts, ³⁵Cl ssNMR can be employed as a highly sensitive probe of the chloride ion's environment, providing a direct method to distinguish between different crystalline forms and to characterize the drug substance even within a formulated dosage form. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govthermofisher.com For Desmethylnortriptyline, which has a chemical formula of C₁₈H₁₉N, the hydrochloride salt is analyzed by detecting the protonated molecule [M+H]⁺ in positive ion mode. pharmgkb.orgdrugbank.com

Table 3: High-Resolution Mass Spectrometry Data for Desmethylnortriptyline

ParameterValueReference
Chemical Formula (Free Base)C₁₈H₁₉N pharmgkb.orgdrugbank.com
Monoisotopic Mass (Free Base)249.15175 Da pharmgkb.orgdrugbank.com
Formula of Protonated Molecule[C₁₈H₂₀N]⁺
Theoretical Exact Mass [M+H]⁺250.15903 Da

An experimental HRMS measurement confirming the mass of the protonated molecule to be approximately 250.1590 Da would validate the elemental composition of C₁₈H₂₀N⁺.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For Desmethylnortriptyline, the analysis would focus on the fragmentation of the protonated molecule (m/z 250.16).

Based on the structure and known fragmentation pathways of related tricyclic antidepressants like nortriptyline (B1679971), the primary fragmentation events would occur along the propylamino side chain. nih.govresearchgate.net

Key fragmentation pathways would include:

Cleavage beta to the nitrogen: This would result in the formation of a stable iminium ion.

Loss of the entire sidechain: Cleavage at the bond connecting the sidechain to the olefinic carbon of the tricyclic system.

Ring cleavages: Fragmentation within the dibenzocycloheptene core, though typically requiring higher energy.

Table 4: Predicted Major Fragment Ions in MS/MS of Protonated Desmethylnortriptyline This table is predictive and based on general fragmentation principles for this class of compounds.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
250.16233.13NH₃Loss of ammonia
250.16221.13C₂H₅NCleavage of the N-propyl bond
250.16205.10C₃H₇NLoss of the propylamino group
250.16191.08C₃H₇N + CH₂Loss of sidechain and a methylene group from the bridge

The systematic analysis of these fragmentation pathways allows for confident structural identification and differentiation from isomeric compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and providing a unique "fingerprint" for the compound. The Japanese Pharmacopoeia lists Infrared Spectrophotometry as a key identification test for the closely related parent compound, Nortriptyline Hydrochloride, where its potassium chloride disk spectrum is compared to a reference spectrum for confirmation. nihs.go.jp

The IR and Raman spectra of this compound are dominated by vibrations associated with its key structural motifs: the secondary amine, the aliphatic side chain, and the dibenzocycloheptene ring system. Because desmethylnortriptyline is a secondary amine and its parent, nortriptyline, is a secondary amine, their vibrational spectra share many features.

Key functional group vibrations for this compound include:

N-H Vibrations: As a secondary amine hydrochloride, the protonated amine group (-NH2+) exhibits characteristic stretching and bending vibrations. The N-H stretching bands are typically broad and appear in the region of 3200-2500 cm⁻¹. Bending vibrations (scissoring) for this group are expected around 1600-1550 cm⁻¹.

Aromatic C-H Stretch: The stretching of C-H bonds on the two benzene (B151609) rings gives rise to sharp bands in the 3100-3000 cm⁻¹ region. thermofisher.com

Aliphatic C-H Stretch: The methylene (-CH2-) groups of the propyl side chain and the ethylene (B1197577) bridge of the central seven-membered ring produce strong stretching absorptions between 3000 and 2850 cm⁻¹. thermofisher.com

Aromatic C=C Stretch: The stretching vibrations within the aromatic rings typically result in a series of sharp bands in the 1625-1450 cm⁻¹ region. rjpn.org

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear as strong bands in the 900-675 cm⁻¹ range.

The table below summarizes the expected vibrational bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity
N-H StretchSecondary Amine Salt (-NH₂⁺-)3200 - 2500Strong, Broad
C-H Stretch (Aromatic)Benzene Rings3100 - 3000Medium, Sharp
C-H Stretch (Aliphatic)-CH₂-3000 - 2850Strong
N-H BendSecondary Amine Salt (-NH₂⁺-)1600 - 1550Medium
C=C Stretch (Aromatic)Benzene Rings1625 - 1450Medium to Strong, Sharp
C-H Bend (Aromatic)Substituted Benzene900 - 675Strong

Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong and sharp Raman signals, making it a powerful tool for analyzing tricyclic antidepressants. nih.govthermofisher.com The symmetric C=C stretching modes of the aromatic rings are particularly Raman active.

UV-Visible Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV radiation is dictated by the dibenzocycloheptene ring system, which acts as the primary chromophore. This system contains extensive π-conjugation across the two benzene rings.

The absorption spectrum of nortriptyline hydrochloride, which shares the same chromophore as its desmethyl metabolite, shows a characteristic maximum absorption (λmax) at approximately 239 nm when measured in distilled water or ethanol. arxiv.orgnih.gov This absorption corresponds to a high-energy π → π* electronic transition within the conjugated aromatic system. The intensity of this absorption is directly proportional to the concentration, forming the basis for quantitative analysis.

Parameter Value Solvent Associated Transition
λmax~239 nmWater / Ethanolπ → π*

X-Ray Crystallography

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. nih.gov Analysis of a suitable single crystal of the β-polymorph of nortriptyline hydrochloride revealed a monoclinic crystal system with the space group P2(1)/c. wa.govresearchgate.net This technique is powerful enough to determine the absolute configuration of chiral molecules by analyzing the anomalous dispersion of X-rays, a process often quantified by the Flack parameter. horiba.comnih.gov Although desmethylnortriptyline itself is not chiral, understanding the precise conformation and packing arrangement is critical.

The crystallographic data for the β-form of the closely related Nortriptyline Hydrochloride is provided below.

Parameter Nortriptyline Hydrochloride (β-form)
Crystal SystemMonoclinic
Space GroupP2(1)/c
a5.070(2) Å
b34.088(5) Å
c9.976(1) Å
β90.74(2)°
Source wa.govresearchgate.net

Powder X-ray diffraction (PXRD) is an essential tool in pharmaceutical sciences for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. mdpi.comresearchgate.net Different polymorphs can have different physical properties.

Studies have identified two distinct polymorphic forms of nortriptyline hydrochloride, designated α and β. wa.govresearchgate.net The β form was characterized from a single crystal, while the α form was characterized using PXRD methods. The two forms are monotropically related, with the α form being more thermodynamically stable. wa.gov Although both forms feature molecules with the same conformation, they differ in their supramolecular arrangement: the α form consists of chains of homochiral molecules, while the β form contains chains of enantiomeric molecules. wa.gov PXRD is the primary technique used to distinguish between these solid-state forms, as each polymorph gives a unique diffraction pattern.

The table below compares the crystallographic data for the two known polymorphs of Nortriptyline Hydrochloride.

Parameter Form α Form β
Crystal SystemMonoclinicMonoclinic
Space GroupP2/cP2(1)/c
a9.99126(6) Å5.070(2) Å
b5.10021(3) Å34.088(5) Å
c34.1636(1) Å9.976(1) Å
β98.684(6)°90.74(2)°
Source wa.govresearchgate.net wa.govresearchgate.net

Chemical Reactivity, Degradation Pathways, and Stability Studies

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation is a significant pathway for the decomposition of many pharmaceutical compounds, often influenced by factors like pH and temperature. nih.gov For tricyclic antidepressants such as desmethylnortriptyline (B104222), the stability in aqueous solutions is a key parameter. While specific kinetic data for desmethylnortriptyline hydrochloride is not extensively detailed in the available literature, studies on related tricyclic amines provide insight into its likely behavior.

Influence of pH on Hydrolysis Rates

The rate of hydrolysis for many drugs is highly dependent on the pH of the solution. nih.gov For amine compounds, stability can vary significantly between acidic, neutral, and alkaline conditions. ijper.org Forced degradation studies performed on the parent compound, nortriptyline (B1679971), in acidic (0.5M HCl) and basic (0.1N NaOH) conditions confirm that degradation does occur, indicating the susceptibility of the tricyclic structure to pH-mediated hydrolysis. researchgate.netresearchgate.net A study on desipramine (B1205290), a structurally similar secondary amine, showed the highest recovery (i.e., greatest stability) at pH 5, with decreased stability at more acidic (pH 3) and more alkaline (pH 9 and 11) conditions. nih.gov This suggests that this compound is also likely to exhibit pH-dependent hydrolytic stability.

Interactive Data Table: pH-Dependent Stability of Structurally Similar Desipramine This table shows the recovery percentage of desipramine after storage in buffered solutions at various pH values, indicating its relative stability.

pHRecovery (%)Relative Stability
3LowLeast Stable
5HighMost Stable
7ModerateStable
9LowLess Stable
11LowLeast Stable

Data interpreted from a study on desipramine, a compound structurally analogous to desmethylnortriptyline. nih.gov

Identification of Hydrolytic Degradation Products

Hydrolysis can lead to various degradation products through reactions like C-N bond cleavage. ijper.org For tricyclic antidepressants, the core ring structure can also undergo modifications. While specific hydrolytic products for desmethylnortriptyline are not explicitly identified in the reviewed literature, unconventional hydrolytic reactions such as oxidation and C-C or C-N bond cleavage have been reported for other drugs under hydrolytic stress conditions. ijper.org For instance, the oxidation of nortriptyline by ferrate(VI) in aqueous solutions leads to the formation of an exo-epoxide, which is then hydrolyzed and further oxidized to yield dibenzosuberenone. tandfonline.com Although this is an oxidative pathway, it involves a hydrolysis step, suggesting that similar products could potentially form under certain hydrolytic conditions.

Photolytic Degradation Pathways and Mechanisms

Photodegradation involves the breakdown of molecules upon exposure to light. pharmaguideline.com The susceptibility of a compound to photolysis is an important aspect of its stability profile. europa.eueuropa.eu

Influence of Wavelength and Light Intensity

Studies indicate that nortriptyline, the parent compound of desmethylnortriptyline, does not undergo significant direct photodegradation under simulated sunlight (wavelengths >290 nm). researchgate.netnih.gov However, its degradation is rapid in the presence of photosensitizers like fulvic acid, which is common in natural waters. researchgate.netnih.gov The degradation follows pseudo-first-order kinetics, and the rate increases significantly with higher pH. researchgate.netnih.gov At pH 8.0, the photosensitized degradation rate constant for nortriptyline was found to be 0.16 h⁻¹. researchgate.netnih.gov This suggests that the photolytic stability of this compound is highly dependent on the matrix in which it is dissolved and the pH of the solution. The hydrochloride salt of nortriptyline is noted to absorb light at a wavelength of 240 nm. nih.gov

Interactive Data Table: Photosensitized Degradation Rate Constants (pH 8.0) This table presents the pseudo-first-order rate constants for the photosensitized degradation of amitriptyline (B1667244) and nortriptyline in the presence of fulvic acid.

CompoundRate Constant (k, h⁻¹)
Amitriptyline0.24
Nortriptyline0.16

Data from studies on photosensitized degradation in fulvic acid solutions. researchgate.netnih.gov

Characterization of Photodegradation Products

The photosensitized degradation of nortriptyline, initiated by an electron transfer mechanism, primarily involves two processes: demethylation and hydroxylation. researchgate.netnih.gov This leads to the generation of demethylated amines and various mono-hydroxylation isomers. researchgate.netnih.gov Given that desmethylnortriptyline is already a demethylated form of nortriptyline, its photodegradation would likely proceed through hydroxylation of the dibenzocycloheptene ring system. For the related compound desipramine, photolysis routes include isomerization, hydroxylation, and ring opening. nih.gov

Oxidative Degradation Reactions and Antioxidant Strategies

Oxidative degradation is a major degradation pathway for many pharmaceuticals, often catalyzed by light or metal ions. nih.gov Tricyclic antidepressants are susceptible to oxidation, particularly at their unsaturated bonds. nih.gov

Forced degradation studies on nortriptyline using 30% hydrogen peroxide have been performed to assess its stability under oxidative stress. researchgate.net A detailed study on the oxidation of nortriptyline by ferrate(VI) identified the primary reaction site as the exocyclic double bond of the dibenzocycloheptene ring. tandfonline.com This oxidation leads to an exo-epoxide, which subsequently undergoes hydrolysis and further oxidation to form dibenzosuberenone. tandfonline.com The rate of this oxidation was found to be pH-dependent, with the maximum rate observed at pH 9.0. tandfonline.com

Given the vulnerability of antidepressants to oxidative stress, the use of antioxidants can be a potential strategy to enhance stability. nih.govresearchgate.net While specific antioxidant strategies for formulating this compound are not detailed in the searched literature, general strategies for oxidationsensitive drugs include the use of chelating agents like EDTA to sequester metal ions that can catalyze oxidation. nih.gov The use of natural antioxidants in therapeutic contexts is an area of research, but their application in pharmaceutical formulations to prevent degradation requires specific stability studies. nih.govnih.gov

Autoxidation and Reactive Oxygen Species Interactions

The interaction of pharmaceutical compounds with reactive oxygen species (ROS) is a significant factor in their degradation. ROS, which include peroxides and free oxygen ions, are byproducts of normal metabolic processes and can be generated from various endogenous and exogenous sources. nih.gov When the cellular antioxidant capacity is overwhelmed, oxidative stress can occur, leading to damage of key cellular components. nih.gov

Desmethylnortriptyline, the active metabolite of amitriptyline, is susceptible to oxidative processes. nih.gov Studies on related tricyclic antidepressants have shown that oxidation is a major degradation pathway. nih.gov For instance, the degradation of amitriptyline hydrochloride in a buffered solution can be accelerated by the presence of metal ions, which facilitate a chemical oxidation pathway. nih.gov Given the structural similarities, it is plausible that this compound would exhibit comparable susceptibility to autoxidation and interaction with ROS. Research has indicated that nortriptyline can inhibit the phosphoinositide-3-kinase-δ (PI3Kδ) enzyme, which is activated by oxidative stress. nih.gov This suggests an interaction between nortriptyline and the molecular pathways initiated by reactive oxygen species.

Forced Degradation Studies under Oxidative Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. nih.gov These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, various pH levels, and oxidative stress. nih.govijrpp.com The goal is to generate degradation products that are likely to form under normal storage conditions. nih.gov

In the context of oxidative stress, hydrogen peroxide is a commonly used agent. ekb.eg Studies on the related compound desipramine hydrochloride revealed that degradation was observed primarily under oxidative stress conditions. researchgate.net Similarly, forced degradation studies on nortriptyline hydrochloride have been conducted using 30% hydrogen peroxide to induce oxidation. researchgate.net While specific degradation products of this compound under these precise conditions are not extensively detailed in the provided search results, the methodology is a standard approach in stability-indicating method development. researchgate.netresearchgate.net The aim is typically to achieve a degradation of approximately 5% to 20%. ijrpp.com

Thermal Degradation Profiles

Thermal analysis techniques are invaluable for characterizing the physical and chemical stability of pharmaceutical compounds as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Characterization

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. wikipedia.org This analysis provides information on thermal stability, decomposition temperatures, and the composition of materials. wikipedia.orgipfdd.de TGA can be used to determine the temperature at which a material begins to decompose, which is a critical parameter for assessing its thermal stability. wikipedia.org

A study on the thermal decomposition of the structurally similar amitriptyline hydrochloride using TGA revealed a single-step decomposition process. ekb.eg The decomposition temperature was observed to increase with the heating rate. ekb.eg While specific TGA data for this compound is not available in the provided results, the thermal behavior is expected to be comparable to its parent compound, amitriptyline, which has a high thermal stability up to 188°C. nih.gov

Table 1: Illustrative TGA Data for a Related Tricyclic Antidepressant (Amitriptyline Hydrochloride)

ParameterValueReference
Decomposition OnsetVaries with heating rate (e.g., ~242°C at 5°C/min) ekb.eg
Decomposition PeakVaries with heating rate (e.g., ~281°C at 20°C/min) ekb.eg
Decomposition StepsSingle step ekb.eg
AtmosphereNitrogen ekb.eg

Note: This table is illustrative and based on data for amitriptyline hydrochloride. Specific values for this compound may vary.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is a highly sensitive method for studying the thermotropic properties of molecules and can detect events such as melting, phase transitions, and decomposition. nih.govnews-medical.net DSC is a valuable tool in pharmaceutical development for determining purity, stability, and drug-excipient compatibility. nih.govmdpi.com

DSC analysis of the related compound amitriptyline hydrochloride showed a sharp endothermic peak corresponding to its melting point at approximately 198°C. ekb.eg Following melting, a broader endothermic peak indicated the decomposition process. ekb.eg DSC can also be used to study the interaction of antidepressant drugs with membrane models, providing insights into their lipophilic character and localization within a phospholipid bilayer. nih.gov

Table 2: Illustrative DSC Data for a Related Tricyclic Antidepressant (Amitriptyline Hydrochloride)

Thermal EventTemperature (°C)Reference
Melting Point~198 ekb.eg
Decomposition289-320 ekb.eg

Note: This table is illustrative and based on data for amitriptyline hydrochloride. Specific values for this compound may vary.

Chemical Interactions with Solvents and Excipients

The stability of a drug substance can be significantly influenced by its chemical environment, including the solvents used during manufacturing and the excipients in the final formulation.

Solvent-Dependent Degradation Pathways

The choice of solvent can impact the degradation pathway of a drug. While specific studies on the solvent-dependent degradation of this compound were not found in the search results, general principles of drug stability suggest that hydrolytic reactions are a common degradation pathway for molecules with susceptible functional groups. ekb.eg Forced degradation studies often employ acidic and basic solutions to assess hydrolytic stability. nih.gov For instance, nortriptyline has been subjected to forced degradation in both acidic (0.5M HCl) and basic (0.1N NaOH) conditions. researchgate.net The stability of a drug in different solvents is a critical consideration for liquid formulations and during various stages of the manufacturing process.

Chemical Compatibility Studies in Non-Biological Matrix

The interaction between an active pharmaceutical ingredient (API) and excipients is a crucial factor in the formulation of solid dosage forms. Incompatibility can lead to the degradation of the API, affecting the stability and performance of the final product.

A study on the compatibility of the closely related compound, Nortriptyline Hydrochloride (NRT), with various common pharmaceutical excipients provides valuable insight. researchgate.net In this research, binary mixtures of NRT with thirteen different excipients were prepared and analyzed using techniques such as ATR-FTIR spectroscopy, powder X-ray diffraction (PXRD), and thermal analysis (Thermogravimetry/Derivative Thermogravimetry). researchgate.net

The study indicated potential incompatibilities of Nortriptyline Hydrochloride with certain excipients, particularly under thermal stress. researchgate.net Interactions were observed with polyvinylpyrrolidone (B124986) K30 (PVP), sorbitol, mannitol, stearic acid, and lactose (B1674315) at temperatures below the melting point of the API. researchgate.net Conversely, Nortriptyline Hydrochloride showed good compatibility with microcrystalline cellulose, calcium lactate, magnesium stearate, sodium carboxymethylcellulose, gelatin, silica, starch, and talc (B1216) under the tested conditions. researchgate.net These findings suggest that for a formulation containing this compound, careful selection of excipients is necessary to avoid potential stability issues.

Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

A stability-indicating analytical method development study for Nortriptyline HCl provides detailed results of forced degradation. researchgate.netresearchgate.net The compound was subjected to various stress conditions, and the resulting degradation was quantified. The results are summarized in the table below.

Stress ConditionReagent/Condition DetailsDurationDegradation (%)Observations
Acid Hydrolysis0.5M HCl-Significant DegradationPeak purity of the main peak was monitored. researchgate.net
Base Hydrolysis0.1N NaOH-InsolubleThe drug was found to be insoluble in the basic medium. humanjournals.com
Oxidative Degradation30% Hydrogen Peroxide-Significant DegradationPeak purity of the main peak was monitored. researchgate.net
Thermal DegradationHeating at 80°C2 hoursNo DegradationThe compound was found to be stable under this condition. humanjournals.com
Photolytic DegradationExposure to UV light2 hoursNo DegradationThe compound showed stability under photolytic stress. humanjournals.com

These findings for Nortriptyline HCl suggest that this compound is likely susceptible to degradation under acidic and oxidative conditions. The primary amine in Desmethylnortriptyline may exhibit different reactivity compared to the secondary amine in Nortriptyline, potentially leading to different degradation products or rates, a factor that would require specific investigation for this compound. The stability under thermal and photolytic conditions observed for Nortriptyline HCl suggests a relatively robust core chemical structure. humanjournals.com

Degradation Pathways

The degradation of tricyclic antidepressants, including Nortriptyline and by extension, Desmethylnortriptyline, can proceed through several pathways:

Oxidation: This is a major degradation pathway for many antidepressants. nih.govmdpi.com Oxidation can be catalyzed by light, metal ions, or reactive oxygen species, potentially leading to the formation of N-oxides or hydroxylated derivatives. nih.govmdpi.com The presence of trace metal ions from containers can accelerate decomposition. mdpi.com

Photodegradation: While some studies on Nortriptyline showed stability under short-term UV exposure, prolonged exposure or the presence of photosensitizers could lead to degradation. humanjournals.com For other related tricyclic antidepressants, photodegradation can involve demethylation and hydroxylation. nih.gov

Hydrolysis: Degradation under acidic conditions was observed for Nortriptyline, indicating the lability of the molecule in a low pH environment. researchgate.net

In Vitro Biotransformation and Enzymatic Chemistry Non Clinical Focus

Enzymatic N-Demethylation from Nortriptyline (B1679971) (as a Research Model)

Desmethylnortriptyline (B104222) is the product of the N-demethylation of Nortriptyline. This metabolic step has been extensively characterized in vitro to understand the enzymatic basis of the compound's formation.

Mechanistic Studies of Demethylation by Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2)Mechanistic studies using these in vitro systems have demonstrated that the N-demethylation of Nortriptyline to Desmethylnortriptyline is mediated by several cytochrome P450 isoforms. The key enzymes involved, in decreasing order of significance, are CYP2D6, CYP2C19, and CYP1A2.nih.gov

CYP2D6, while being the principal enzyme for the hydroxylation of Nortriptyline, also contributes to its demethylation. nih.gov However, CYP2C19 and CYP1A2 also play significant roles in the demethylation pathway. nih.gov In contrast, studies with cDNA-expressed enzymes have shown that CYP3A4 does not meaningfully participate in the demethylation of Nortriptyline. nih.gov The involvement of multiple enzymes highlights a complex metabolic pathway where the rate of Desmethylnortriptyline formation can be influenced by the relative activity and expression levels of several different CYPs. For individuals with deficient CYP2D6 activity, the metabolic clearance of Nortriptyline is expected to rely more heavily on the demethylation pathway mediated by CYP2C19 and CYP1A2. nih.gov

Kinetic Parameters (Km, Vmax) for Enzyme-Substrate InteractionsThe kinetics of Nortriptyline N-demethylation have been quantified using recombinant human CYP enzymes, providing insight into the affinity (Km) and maximum velocity (Vmax) of the reaction for each participating isoform. CYP2D6 exhibits a high affinity for Nortriptyline for both demethylation and hydroxylation.nih.govIn contrast, CYP1A2 and CYP2C19 have significantly lower affinities (higher Km values) for the demethylation reaction.nih.gov

Despite its lower affinity, CYP2C19 demonstrates the highest capacity (Vmax) for demethylation among the studied isoforms. nih.gov The capacity of CYP1A2 is low, while CYP2D6 has a somewhat lower demethylation capacity compared to its high hydroxylation capacity. nih.gov These kinetic parameters are crucial for predicting the relative contribution of each enzyme to the formation of Desmethylnortriptyline under different substrate concentrations.

Table 1: Kinetic Parameters for Nortriptyline N-Demethylation by Recombinant CYP Isoforms

Enzyme Km (μmol/L) Vmax (mol/hr/mol CYP) Affinity Capacity
CYP2D6 0.48 - 0.74 19 High Moderate
CYP1A2 54 - 118 6.8 Low Low
CYP2C19 54 - 118 93 Low High

Data sourced from a study using cDNA-expressed human cytochrome P450 isozymes. nih.gov

Other In Vitro Oxidative Biotransformations

Following its formation, Desmethylnortriptyline can undergo further metabolism. The primary route for this is oxidative biotransformation, specifically hydroxylation.

Characterization of Hydroxylated Metabolites Formed In VitroThe hydroxylation of Desmethylnortriptyline at the 10-position results in the formation of stereoisomers. In vitro studies using human liver microsomes to characterize the metabolites of the parent compound Nortriptyline have identified both (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.nih.gov

The formation of these isomers is stereoselective. The (E)-isomer is the major product, while the (Z)-isomer is formed in much smaller quantities, comprising approximately 13% of the total 10-hydroxylase activity in human liver microsomes. nih.gov Furthermore, the CYP2D6-mediated hydroxylation is highly specific, leading predominantly to the (–)-(E)-hydroxyl form. nih.gov By analogy, the in vitro hydroxylation of Desmethylnortriptyline is characterized by the formation of (E)-10-hydroxy-desmethylnortriptyline as the primary metabolite, with a smaller fraction of the (Z)-isomer also being produced.

Inhibition and Induction of Drug-Metabolizing Enzymes by Desmethylnortriptyline (In Vitro)

Desmethylnortriptyline, as a metabolite of a clinically significant drug, has the potential to interact with drug-metabolizing enzymes, which can lead to drug-drug interactions. In vitro studies are crucial for characterizing the inhibitory potential of this compound.

In vitro studies are essential to determine whether desmethylnortriptyline acts as a reversible or irreversible inhibitor of cytochrome P450 (CYP) enzymes. Reversible inhibition is characterized by a rapid association and dissociation of the inhibitor with the enzyme, while irreversible inhibition involves the formation of a stable, often covalent, bond. wuxiapptec.comcriver.com

While comprehensive data specifically for desmethylnortriptyline is limited, studies on the broader class of tricyclic antidepressants have shown that they can be potent competitive inhibitors of various CYP enzymes. nih.gov For example, research on nortriptyline has demonstrated its inhibitory effects on CYP2C19 and CYP3A. nih.gov It is reasonable to hypothesize that desmethylnortriptyline may exhibit a similar inhibitory profile.

To thoroughly assess the reversible and irreversible inhibitory potential of desmethylnortriptyline, in vitro assays using human liver microsomes and specific CYP isoform marker substrates are required. These studies would involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each major CYP enzyme.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Desmethylnortriptyline (Hypothetical Data)

CYP IsoformInhibition TypeKi (µM)Reference
CYP1A2Competitive15.2
CYP2C9Competitive25.8
CYP2C19Competitive5.1
CYP2D6Potent Competitive0.9
CYP3A4Competitive12.5

This table presents hypothetical data to illustrate the expected outcomes of in vitro inhibition studies. Actual values require experimental determination.

Mechanism-based inactivation (MBI), also known as suicide inhibition, is a type of irreversible inhibition where the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. nih.govnih.gov This has significant clinical implications as the restoration of enzyme activity requires de novo protein synthesis. nih.gov

Studies on secondary amine tricyclic antidepressants, such as nortriptyline and desipramine (B1205290), have suggested that they can cause time-dependent inhibition of CYP enzymes, which is a hallmark of MBI. nih.gov The proposed mechanism involves the formation of a nitrosoalkane derivative that forms a metabolic-inhibitory complex (MIC) with the heme iron of the cytochrome P450. nih.gov Given that desmethylnortriptyline is a secondary amine, it is a candidate for causing MBI.

Investigating the MBI potential of desmethylnortriptyline in vitro would involve pre-incubating the compound with human liver microsomes and NADPH, followed by the measurement of the activity of specific CYP isoforms. A time- and concentration-dependent loss of enzyme activity would be indicative of MBI. Key parameters to be determined include the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I).

Table 2: In Vitro Mechanism-Based Inactivation Parameters for Desmethylnortriptyline (Hypothetical Data)

CYP Isoformk_inact (min⁻¹)K_I (µM)Partition RatioReference
CYP2D60.052.550
CYP3A40.0210.0150

This table presents hypothetical data to illustrate the expected outcomes of in vitro MBI studies. Actual values require experimental determination.

Analytical Methodologies for Chemical Quantification in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Desmethylnortriptyline (B104222) Hydrochloride. The choice of technique depends on the specific analytical requirements, including the need for high throughput, resolution of impurities, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Desmethylnortriptyline Hydrochloride. The separation is typically achieved on a reversed-phase column.

UV Detection: UV spectrophotometric detection is a common and robust method for HPLC analysis. This compound exhibits UV absorbance, allowing for its quantification. For instance, methods developed for its parent compound, nortriptyline (B1679971) hydrochloride, often utilize UV detection at specific wavelengths, such as 239 nm or 210 nm. researchgate.netjyoungpharm.orgresearchgate.net A typical method involves a C8 or C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov The simplicity and reliability of UV detection make it suitable for routine quality control assays.

Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed. While Desmethylnortriptyline itself has native fluorescence, derivatization is not typically required. The excitation and emission wavelengths are selected to maximize the signal-to-noise ratio, offering the ability to detect very low concentrations of the analyte. nih.gov Methods for similar fluorescent antidepressants have utilized excitation and emission wavelengths around 290 nm and 350 nm, respectively. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS or HPLC-MS/MS) provides the highest level of selectivity and sensitivity. nih.gov This technique is particularly valuable for identifying and quantifying trace-level impurities. The mass spectrometer detects the compound based on its mass-to-charge ratio, providing structural confirmation. A method for analyzing 23 antidepressants, including nortriptyline hydrochloride, utilized a ZORBAX Eclipse Plus C18 column with a mobile phase of 0.1% formic acid in water and methanol, demonstrating the power of HPLC-MS/MS for complex mixture analysis. nih.gov

Detection MethodStationary Phase (Column)Mobile Phase ExampleDetection Wavelength/ModeKey Advantage
UVHypersil Gold C8, Inertsil ODS C18 researchgate.netnih.govFormic acid (0.1 M, pH 2.16)-methanol (33:67, v/v) nih.gov251 nm, 239 nm, 210 nm researchgate.netjyoungpharm.orgnih.govRobustness, cost-effective for routine analysis
FluorescenceReversed-phase C8 or C18 nih.govAcetonitrile:phosphate (B84403) buffer (pH 3) nih.govEx: ~290 nm, Em: ~350 nm nih.govHigh sensitivity for trace quantification
Mass SpectrometryZORBAX Eclipse Plus C18 nih.govWater/methanol with 0.1% formic acid nih.govSelective Ion Monitoring (SIM)High selectivity and sensitivity, impurity profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the compound's polarity and low volatility, derivatization is often necessary to improve its chromatographic properties. The derivatized analyte is then separated in the gas phase based on its boiling point and interaction with the stationary phase of the GC column.

A GC-MS method developed for amitriptyline (B1667244) and its metabolite nortriptyline utilized deuterated analogs as internal standards for accurate quantification. nih.gov The mass spectrometer serves as a highly specific detector, fragmenting the analyte molecules and creating a unique mass spectrum that confirms the compound's identity. Selective ion monitoring (SIM) is used to enhance sensitivity by focusing on characteristic ions of the analyte and internal standard. nih.gov GC-MS combines the high resolving power of gas chromatography with the definitive identification capabilities of mass spectrometry. mdpi.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov SFC is considered a "green" technology due to the reduced use of organic solvents. For basic compounds like Desmethylnortriptyline, which falls under the class of alkaloids, SFC analysis can present challenges such as peak tailing. nih.gov This is often due to the acidic nature of the mobile phase when methanol is used as a co-solvent. The issue can be mitigated by using specialized stationary phases or adding basic additives to the mobile phase to improve peak shape and resolution. SFC's unique selectivity offers an alternative to HPLC, particularly for complex separations. nih.gov

Desmethylnortriptyline possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers can have different pharmacological activities, their separation and quantification are important. Chiral chromatography, typically a specialized form of HPLC, is used for this purpose.

Separation is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. CSPs are designed to interact differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns, for example, are commonly used for the chiral separation of various compounds. A study on the chiral separation of similar amphetamine analogs successfully used heptakis(2,6-di-O-methyl)-beta-cyclodextrin as a chiral selector in the context of capillary electrophoresis, a principle that is directly transferable to HPLC. researchgate.net This allows for the quantification of the enantiomeric purity of this compound.

Capillary Electrophoresis (CE) for Chemical Purity and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govsciex.com

For purity analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov In CZE, separation is based on the charge-to-size ratio of the analytes. The method's parameters, including the background electrolyte (buffer) pH, applied voltage, and capillary temperature, are optimized to achieve the desired separation between the main compound and any impurities. nih.gov

Non-aqueous Capillary Electrophoresis (NACE) can also be employed, where the aqueous buffer is replaced with an organic solvent-based electrolyte. This can offer different selectivity for compounds that are poorly soluble in water or for separating analytes with very similar structures. nih.gov Because of its high resolving power, CE is an excellent technique for assessing the purity of bulk drug substances and detecting closely related impurities. sciex.com

CE TechniqueSeparation PrincipleKey ParametersApplication
Capillary Zone Electrophoresis (CZE)Electrophoretic mobility (charge-to-size ratio) nih.govBuffer pH, applied voltage, temperature nih.govPurity testing, impurity profiling
Non-Aqueous CE (NACE)Separation in organic solvent-based electrolyte nih.govSolvent composition, electrolyte concentrationAnalysis of poorly aqueous-soluble compounds

Spectrophotometric Assays (UV-Vis, Fluorescence) for Chemical Quantification

Spectrophotometric methods are simple, cost-effective, and rapid techniques for the quantification of this compound in non-biological matrices.

UV-Vis Spectrophotometry: This method is based on the principle that the compound absorbs light in the ultraviolet-visible range. A simple UV spectrophotometric method for nortriptyline hydrochloride involves dissolving the compound in a suitable solvent, like distilled water or methanol, and measuring its absorbance at its wavelength of maximum absorption (λmax), which has been reported to be around 239 nm. researchgate.net The concentration is then determined using a calibration curve that follows the Beer-Lambert law. researchgate.net To enhance selectivity and avoid interference from excipients, other methods involve the formation of colored ion-pair or charge-transfer complexes. researchgate.netnih.gov For example, nortriptyline hydrochloride can form a colored complex with reagents like Sudan dyes, shifting the absorbance maximum to the visible region (e.g., 534-649 nm), which can then be measured. researchgate.net

Fluorescence Spectrophotometry: Fluorescence spectrophotometry offers greater sensitivity than UV-Vis absorption spectrophotometry. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Desmethylnortriptyline possesses native fluorescence, which can be exploited for its direct quantification. The selection of appropriate excitation and emission wavelengths is crucial to maximize sensitivity and minimize background interference. nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection and quantification of electroactive compounds like this compound. These methods are often lauded for their high sensitivity, rapid response, and potential for miniaturization and on-site analysis. The core principle involves measuring the electrical response (such as current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for the analysis of tricyclic antidepressants and their metabolites. researchgate.netnih.gov The tertiary and secondary amine groups within the structure of these compounds are susceptible to oxidation, providing the basis for their electrochemical detection. nih.gov

Research into the electrochemical behavior of nortriptyline, the parent compound of desmethylnortriptyline, provides significant insight. Studies have utilized various working electrodes to enhance sensitivity and selectivity. Boron-doped diamond (BDD) electrodes, for instance, have demonstrated well-defined and highly reproducible voltammograms for several tricyclic antidepressants, with a signal-to-background ratio 2 to 4 times greater than that of glassy carbon electrodes. researchgate.netresearchgate.net This enhancement is attributed to the BDD electrode's wide potential window, low background current, and resistance to fouling. researchgate.net

Another approach involves chemically modified electrodes. For example, plasticized PVC membrane-coated glassy carbon electrodes have been developed for the voltammetric quantification of amitriptyline and nortriptyline. nih.gov This modification creates a lipophilic membrane that preferentially partitions the analytes from the sample matrix, concentrating them at the electrode surface and thereby achieving superb limits of detection (LOD). nih.gov Similarly, investigations into the electro-reductive behavior of nortriptyline hydrochloride at a hanging mercury drop electrode (HMDE) have also been conducted, with the reduction of the C=C group forming the basis of the analysis. researchgate.net

The performance of these electrochemical methods is influenced by experimental conditions such as the pH of the supporting electrolyte, scan rate, and pulse amplitude. nih.gov For instance, studies on nortriptyline have shown oxidation potentials around +0.93 V (vs. Ag/AgCl/KClsat) in a phosphate buffer solution at pH 7.0. nih.gov

The following table summarizes the performance of various electrochemical methods for the quantification of nortriptyline, which serves as a proxy for the analysis of its metabolite, desmethylnortriptyline.

TechniqueElectrodeMatrix/MediumLinear RangeLimit of Detection (LOD)Reference
HPLC with Electrochemical DetectionBoron-Doped Diamond (BDD)N/A (Chromatographic Eluent)Not Specified1080 nM researchgate.net
Squarewave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV)Hanging Mercury Drop Electrode (HMDE)0.1 M TEAP in DMF0.1 - 4.5 µg/mL0.05 µg/mL researchgate.net
Differential Pulse Cathodic Adsorptive Stripping Voltammetry (DPCAdSV)Hanging Mercury Drop Electrode (HMDE)0.1 M TEAP in DMF0.1 - 5.5 µg/mL0.057 µg/mL researchgate.net
VoltammetryPlasticized PVC Membrane-Coated Glassy CarbonBufferNot Specified20 nmol/L nih.gov

Sample Preparation Strategies for Non-Biological Matrix Analysis

The accurate quantification of this compound in non-biological matrices, such as environmental water or soil samples, necessitates robust sample preparation. The primary objectives of sample preparation are to isolate the target analyte from complex matrix components, eliminate interferences, and concentrate the analyte to a level suitable for instrumental analysis. youtube.com The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the required level of sensitivity. For tricyclic compounds, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalently used methods. americanlaboratory.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and widely adopted technique for sample cleanup and concentration. youtube.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. Finally, the analyte is eluted with a small volume of an appropriate solvent. youtube.com

For a basic compound like desmethylnortriptyline, a mixed-mode SPE sorbent, which combines reversed-phase and cation-exchange mechanisms, is often highly effective. nih.gov The Bond Elut Certify column is a prime example of such a sorbent. nih.gov The extraction process typically involves the following steps:

Conditioning: The sorbent is conditioned first with a solvent like methanol and then with water or a buffer to activate the stationary phase and ensure reproducible retention. youtube.com

Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its ionized form for cation exchange, is passed through the cartridge.

Washing: The cartridge is washed with a series of solvents to remove interferences. A typical wash sequence might include deionized water, an acidic buffer, and methanol to remove polar and weakly retained non-polar interferences. youtube.com

Elution: The target analyte is eluted from the sorbent using a solvent or solvent mixture, often containing a base like ammonium (B1175870) hydroxide, to neutralize the charge on the analyte and disrupt its interaction with the cation-exchange sites.

A comparative study on the extraction of several antidepressants from whole blood highlighted the superiority of mixed-mode SPE columns (Bond Elut Certify) over diatomaceous earth-based columns (Chem Elut), achieving significantly higher recoveries and cleaner extracts. nih.gov

The following table presents data from studies on the SPE of nortriptyline, illustrating typical conditions and performance metrics.

SPE SorbentMatrixAnalyteAverage Recovery (%)Intra-assay Precision (% RSD)Inter-assay Precision (% RSD)Reference
Bond Elut Certify (Mixed-Mode)Whole BloodNortriptyline84%<8%<11% nih.gov
Chem Elut (Diatomaceous Earth)Whole BloodNortriptyline~30-50%<9%<17% nih.gov
Bond-Elut TCAPlasmaNortriptyline>87%Not Specified4.5% - 9.8% nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of a basic analyte like desmethylnortriptyline from an aqueous non-biological matrix (e.g., wastewater), the pH of the sample is a critical parameter.

The general procedure involves adjusting the pH of the aqueous sample to a basic level (typically >9-10). This deprotonates the amine functional group, rendering the analyte neutral and increasing its lipophilicity. An immiscible organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof) is then added, and the two phases are vigorously mixed to facilitate the transfer of the neutral analyte into the organic phase. youtube.com After mixing, the phases are separated, and the organic layer containing the analyte is collected. This extract can then be evaporated and reconstituted in a smaller volume of a suitable solvent for analysis.

A key advantage of LLE is its ability to provide very clean extracts if the solvent system and pH are chosen carefully. americanlaboratory.com However, traditional LLE can be labor-intensive and may lead to the formation of emulsions, which complicates phase separation. americanlaboratory.com To overcome these limitations, modern variations such as supported liquid extraction (SLE) and dispersive liquid-liquid microextraction (DLLME) have been developed. americanlaboratory.comnih.gov In SLE, the aqueous sample is absorbed onto an inert solid support (like diatomaceous earth), and the extraction is performed by passing a water-immiscible organic solvent through the support material, which prevents emulsion formation. americanlaboratory.com

The table below provides a summary of LLE conditions used for the extraction of tricyclic antidepressants.

LLE MethodOrganic Solvent(s)pH ConditionsKey Findings/PerformanceReference
Liquid-liquid-liquid extraction followed by DLLMEAcetonitrile, n-Hexane, 1,2-DibromoethaneNot specified, but relies on differential affinitiesExtraction recoveries of 79-98% for various TCAs. nih.gov
Supported Liquid Extraction (SLE)Water-immiscible extraction solvent (e.g., MTBE, Ethyl Acetate)Sample is typically buffered (e.g., basic pH for basic drugs)Eliminates emulsion formation; suitable for automation. americanlaboratory.com
Conventional LLEVarious (e.g., Hexane, Isoamyl Alcohol)Acid dehydration of metabolite to less polar form was used in one method.A foundational technique, often used as a benchmark. researchgate.net researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the intrinsic properties of a molecule determined by its electronic structure.

The electronic structure of Desmethylnortriptyline (B104222) dictates its fundamental chemical and physical properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For tricyclic compounds like Desmethylnortriptyline, FMO analysis can help in understanding charge transfer interactions within the molecule and with its biological targets. Semiempirical molecular orbital methods, such as the Austin Model 1 (AM1), have also been used to optimize the geometry of related tricyclic antidepressant structures and calculate a range of physicochemical molecular descriptors. researchgate.net These calculations provide a quantitative basis for understanding the molecule's electronic behavior.

Table 1: Key Parameters from Molecular Orbital Analysis

ParameterDescriptionSignificance for Desmethylnortriptyline
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; potential sites for oxidative metabolism.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; relates to interactions with electron-rich species.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential around the moleculeIdentifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions.

Quantum chemical methods are widely employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical calculations are invaluable for assigning signals in experimentally obtained spectra, especially for complex molecules like Desmethylnortriptyline. The use of ¹³C-NMR has been highlighted as a sensitive method for detecting Desmethylnortriptyline in biological samples. researchgate.net

IR Frequencies: Theoretical calculations of vibrational frequencies help in the interpretation of infrared (IR) spectra. escholarship.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend) of the molecule, aiding in the complete vibrational assignment of the experimental spectrum.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. This provides insight into the wavelengths of maximum absorption (λmax), which for tricyclic antidepressants is often in the range of 210-254 nm. dcu.ieum.edu.mt

Table 2: Computational Prediction of Spectroscopic Properties

Spectroscopic TechniqueCalculated PropertyTypical Computational MethodApplication
NMR SpectroscopyChemical Shifts (δ, ppm)DFT (e.g., GIAO method)Aids in signal assignment and structural confirmation. researchgate.net
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)DFTInterpretation of experimental spectra and assignment of vibrational modes. escholarship.org
UV-Vis SpectroscopyAbsorption Wavelengths (λmax, nm)Time-Dependent DFT (TD-DFT)Predicts electronic transitions and corroborates experimental UV spectra. um.edu.mt

Quantum chemical calculations are recognized for their ability to estimate and predict chemical reaction pathways. For Desmethylnortriptyline, this is particularly relevant for predicting its metabolic fate. The metabolism of its parent compound, Nortriptyline (B1679971), involves N-demethylation and hydroxylation. researchgate.netethernet.edu.et Computational models can predict the most likely sites for such reactions. Reactivity descriptors derived from DFT, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic indices, can identify the atoms most susceptible to metabolic attack by enzymes like Cytochrome P450. researchgate.net These theoretical predictions of metabolism can guide experimental studies on metabolite identification.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the behavior of large, flexible molecules over time.

Desmethylnortriptyline possesses a flexible propylamine (B44156) side chain, which allows it to adopt multiple conformations. Conformational analysis using molecular mechanics is essential to identify the stable low-energy conformers of the molecule. flinders.edu.au By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most probable shapes the molecule will adopt in different environments. Molecular dynamics simulations further enhance this by exploring the conformational space available to the molecule at a given temperature, providing a dynamic view of its flexibility and the transitions between different conformational states. researchgate.net This information is critical for understanding how the molecule might orient itself to bind with a biological target.

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Molecular dynamics simulations can explicitly model the interactions between Desmethylnortriptyline and solvent molecules (e.g., water). These simulations provide detailed information on how the solvent affects the conformational equilibrium by stabilizing certain conformers through interactions like hydrogen bonding. flinders.edu.au For instance, the protonated amine group of the hydrochloride salt will strongly interact with polar solvents. FMO analysis has been employed to determine energy gap values in different solvents for similar molecules, providing insights into how the electronic properties and reactivity can be modulated by the environment. These simulations are crucial for bridging the gap between the properties of an isolated molecule in a vacuum and its behavior in a biological, aqueous environment.

Intermolecular Interactions and Aggregation Studies

Computational studies, particularly those on the closely related parent compound nortriptyline, offer a clear picture of the intermolecular forces governing Desmethylnortriptyline Hydrochloride. nih.govnih.gov The molecule's structure, featuring a tricyclic ring system and a secondary amine side chain, dictates its interaction profile.

The primary intermolecular interactions involving Desmethylnortriptyline are:

Hydrogen Bonding: The secondary amine group (-NH2+) in the protonated hydrochloride form is a potent hydrogen bond donor. This allows for strong interactions with hydrogen bond acceptors on biological macromolecules or solvent molecules like water.

π-π Stacking: The electron-rich, fused aromatic rings of the dibenzocycloheptene core can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The large, nonpolar tricyclic structure contributes significantly to hydrophobic interactions, which are crucial for its binding within the hydrophobic pockets of protein targets.

Ion-Dipole and Electrostatic Interactions: As a hydrochloride salt, the positively charged ammonium (B1175870) center interacts strongly with negatively charged residues (e.g., carboxylates of aspartate or glutamate) or polar environments through electrostatic and ion-dipole forces. A DFT study on the related nortriptyline hydrochloride complex highlighted the stabilizing effect of the chloride ion through a hydrogen bond chain. nih.gov

Molecular dynamics simulations on tricyclic antidepressants, including nortriptyline, have demonstrated considerable flexibility in both the side chain and the tricyclic ring system. nih.gov The side chain can adopt either a folded conformation, extending over one of the phenyl rings, or a more extended conformation. nih.gov The "butterfly angle" between the two phenyl rings is also variable, indicating that the ring system is not rigid and can adapt its shape to fit into different binding sites. nih.govnih.gov

Aggregation studies on small organic molecules suggest that compounds with hydrophobic and aromatic features, like Desmethylnortriptyline, can form colloidal aggregates in aqueous solutions. nih.govnih.gov While specific aggregation studies on this compound are not prevalent, its amphiphilic nature—possessing both a large hydrophobic core and a charged, hydrophilic amine group—suggests a potential for self-assembly. These aggregation processes would be driven by a combination of hydrophobic forces seeking to minimize the exposure of the tricyclic system to water and stabilizing electrostatic interactions between the charged head groups and counter-ions.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies utilize computational descriptors to correlate a molecule's structure with its physical, chemical, and biological properties.

Prediction of Physicochemical Properties from Molecular Descriptors

The physicochemical properties of Desmethylnortriptyline can be predicted from a set of calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. Key properties like aqueous solubility, lipophilicity (log P), and membrane permeability are directly influenced by these structural features. For instance, the Total Polar Surface Area (TPSA) is a strong predictor of a drug's ability to permeate cell membranes. The secondary amine group is a primary contributor to the TPSA of Desmethylnortriptyline.

Below is a table of key molecular descriptors for Desmethylnortriptyline, which are instrumental in predicting its physicochemical profile.

Molecular DescriptorValueSignificance
Molecular Weight ( g/mol ) 249.35Influences diffusion and overall size. pharmgkb.org
Molecular Formula C₁₈H₁₉NDefines the elemental composition. pharmgkb.org
cLogP (Octanol-Water Partition Coefficient) 4.10A measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) 26.02Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors 1The secondary amine group can donate a hydrogen bond.
Number of Hydrogen Bond Acceptors 1The nitrogen atom can accept a hydrogen bond.
Number of Rotatable Bonds 3Indicates molecular flexibility.
Molar Refractivity 81.35Relates to molecular volume and polarizability.

Note: Values for cLogP, TPSA, Hydrogen Bond Donors/Acceptors, Rotatable Bonds, and Molar Refractivity are computationally predicted and may vary slightly depending on the algorithm used.

These descriptors form the quantitative basis for QSPR models that can rapidly screen compounds for desirable properties, guiding medicinal chemistry efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR model could be developed to predict its in vitro chemical interactions, such as its binding affinity to a specific protein target (e.g., a neurotransmitter transporter or receptor).

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of structurally similar molecules with known activities. mdpi.com These descriptors are then used as independent variables in a statistical regression to model the activity. Descriptors relevant to a hypothetical QSAR study of Desmethylnortriptyline analogs would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO). They are critical for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These quantify the size and shape of the molecule, including molecular volume, surface area, and specific shape indices. They are essential for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: Descriptors like logP account for the hydrophobicity of the molecule, which is vital for membrane passage and hydrophobic interactions with a protein target.

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing atomic connectivity and branching.

The following table outlines a selection of molecular descriptors that would be foundational for building a QSAR model for the in vitro chemical interactions of Desmethylnortriptyline and its analogs.

Descriptor ClassExample Descriptors for a QSAR ModelRelevance to Interaction
Electronic Partial charge on amine nitrogen, Dipole moment, HOMO/LUMO energy gapGoverns electrostatic interactions, hydrogen bonding capacity, and chemical reactivity.
Steric Molecular Volume, Molar Refractivity, OvalityDefines the size and shape constraints for binding to a receptor pocket.
Hydrophobic cLogP, Hydrophobic surface areaDetermines the strength of hydrophobic interactions with nonpolar residues in the binding site.
Topological Wiener Index, Kier & Hall connectivity indicesEncodes information about molecular size, branching, and overall shape in a simplified manner.

By analyzing the resulting QSAR equation, researchers can identify which structural features are most important for enhancing or diminishing the desired in vitro interaction, thereby guiding the synthesis of new, more effective compounds.

Chemical Ecology and Environmental Fate if Applicable to Compound Class

Photodegradation and Biodegradation in Environmental Systems

The transformation and breakdown of desmethylnortriptyline (B104222) in the environment are governed by both light-induced (photodegradation) and biological (biodegradation) processes.

Studies have shown that nortriptyline (B1679971), the precursor to desmethylnortriptyline, does not undergo direct photodegradation in aqueous environments. However, its degradation is significantly accelerated in the presence of natural photosensitizers such as fulvic acid, which is abundant in many natural waters. researchgate.netnih.gov This indirect photodegradation process follows pseudo-first-order kinetics and is influenced by the pH of the water. researchgate.netnih.gov The primary transformation pathways identified for nortriptyline under these conditions are demethylation and hydroxylation. researchgate.netnih.gov Given that desmethylnortriptyline is already a demethylated form of nortriptyline, it is plausible that its primary photodegradation pathway would involve hydroxylation.

In soil systems, the persistence of nortriptyline has been evaluated, providing insights into the potential fate of its metabolites. One study reported a dissipation time (DT50) of 40.5 days for nortriptyline in a loam soil. nih.gov This suggests that biodegradation is a significant removal mechanism. The primary transformation process observed was the formation of hydroxylated products. nih.gov It is therefore anticipated that desmethylnortriptyline would also undergo biodegradation in soil, likely through hydroxylation and potentially other microbial degradation pathways.

Direct identification of the environmental transformation products of desmethylnortriptyline is not extensively documented in scientific literature. However, based on the degradation pathways of its parent compound, nortriptyline, the likely transformation products of desmethylnortriptyline are hydroxylated derivatives. nih.govresearchgate.netnih.gov For instance, the hydroxylation of the dibenzocycloheptene ring system is a common metabolic and degradation route for tricyclic antidepressants. Further research is required to isolate and identify the specific transformation products of desmethylnortriptyline in various environmental compartments to fully assess their potential persistence and toxicity.

Adsorption and Leaching Behavior in Soil Matrices

Persistence and Bioaccumulation Potential (Chemical Considerations)

The potential for a chemical to accumulate in living organisms (bioaccumulation) is often estimated by its octanol-water partition coefficient (Log Kow). While a specific experimentally determined Log Kow for desmethylnortriptyline is not widely reported, the values for related tricyclic antidepressants are generally high, suggesting a potential for bioaccumulation. For example, studies on zebrafish exposed to amitriptyline (B1667244) have shown that it bioconcentrates in tissues and is metabolized to nortriptyline, which also accumulates. acs.org This indicates that metabolites of tricyclic antidepressants can be taken up by aquatic organisms. Given its structural similarity, desmethylnortriptyline may also have the potential to bioaccumulate in aquatic food webs.

Data on the Environmental Fate of Nortriptyline (Parent Compound of Desmethylnortriptyline)

ParameterMatrixFindingReference
Photodegradation Aqueous solution with fulvic acidIndirect photodegradation observed; direct photolysis is negligible. Follows pseudo-first-order kinetics. researchgate.netnih.gov
Primary pathways are demethylation and hydroxylation. researchgate.netnih.gov
Biodegradation Loam SoilDissipation Time (DT50) of 40.5 ± 3.2 days. nih.gov
Approximately 10% converted to hydroxylated products after 50 days. nih.gov
Bioaccumulation Zebrafish (Danio rerio)Nortriptyline, as a metabolite of amitriptyline, was found to bioconcentrate in fish tissues. acs.org

Interactive Data Table: Physicochemical Properties and Environmental Parameters (Inferred for Desmethylnortriptyline)

Note: Specific experimental data for Desmethylnortriptyline Hydrochloride is limited. The following values are largely inferred from its parent compound, nortriptyline, and the general properties of tricyclic antidepressants.

PropertyValue/InferenceSignificance for Environmental Fate
Molecular Formula C18H21NBasic information for identification and analysis.
Molecular Weight 249.38 g/mol Influences transport and diffusion properties.
Water Solubility Likely sparingly solubleAffects its distribution between aqueous and solid phases in the environment.
Log Kow (Octanol-Water Partition Coefficient) Expected to be high (similar to nortriptyline)Indicates a potential for bioaccumulation in organisms.
pKa Expected to be basic (amine group)Determines the ionization state in response to environmental pH, affecting adsorption and mobility.
Photodegradation Likely undergoes indirect photodegradation (hydroxylation)A potential transformation pathway in sunlit surface waters.
Biodegradation Expected to be biodegradable, likely with moderate persistenceA key process for its removal from soil and water systems.
Soil Adsorption (Koc) Expected to be moderate to highSuggests it will likely bind to soil organic matter, reducing its mobility.
Leaching Potential Likely low to moderateDue to expected adsorption, significant leaching into groundwater may be limited.

Future Directions and Emerging Research Avenues in Desmethylnortriptyline Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of tricyclic antidepressants, including parent compounds of desmethylnortriptyline (B104222) like amitriptyline (B1667244) and doxepin (B10761459), often involves multi-step processes that may include condensation, reduction, and hydrogenation reactions. ijnc.ir For instance, the synthesis of amitriptyline can begin with the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. ijnc.ir

Catalytic Hydrogenation: While hydrogenation is a known step, future developments may focus on using more efficient and recyclable catalysts, such as novel palladium-based systems, to reduce the double bond in the dibenzocycloheptadiene ring system with higher yields and under milder conditions. ijnc.ir

Flow Chemistry: The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters. This can lead to cleaner reactions and easier purification.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high stereoselectivity and reduce the need for protecting groups and harsh chemical reagents.

The goal is to create synthetic pathways that are not only economically viable but also environmentally benign, a critical consideration for the modern chemical industry.

Exploration of Advanced Analytical Techniques for Enhanced Characterization

The accurate detection and quantification of Desmethylnortriptyline Hydrochloride, especially in complex matrices, is crucial for research and quality control. While traditional methods like UV-Visible spectrophotometry have been used, advanced analytical techniques offer significantly enhanced sensitivity, specificity, and speed. derpharmachemica.com

Modern analytical chemistry provides a suite of powerful tools for the characterization of Desmethylnortriptyline and related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational, but their coupling with advanced detectors represents the frontier. researchgate.netijrpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the "gold standard" for in-vivo drug analysis. nih.gov It offers exceptional sensitivity and specificity, allowing for the detection of minute quantities of the compound and its metabolites. Its ability to provide structural information through fragmentation patterns is invaluable for impurity profiling and metabolite identification. researchgate.netnih.gov

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This method provides high selectivity for nitrogen-containing compounds like desmethylnortriptyline. It allows for clean extracts and complete separation of underivatized tricyclic compounds in a short timeframe, with detection limits in the low microgram-per-liter range. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent, making it a cost-effective and rapid analytical tool. derpharmachemica.com Techniques like Capillary Zone Electrophoresis (CZE) have been successfully developed for the simultaneous analysis of tricyclic antidepressants and their metabolites. researchgate.net

These advanced methods are essential for everything from pharmacokinetic studies to the development of analytical standards and quality control in pharmaceutical production. clearsynth.commedchemexpress.com

Interactive Table: Comparison of Advanced Analytical Techniques

Technique Principle Key Advantages for Desmethylnortriptyline Analysis Typical Application
LC-MS/MS Separates compounds by liquid chromatography, followed by mass analysis of the molecule and its fragments. High sensitivity and specificity; structural elucidation of metabolites and impurities. nih.gov Quantification in biological fluids; impurity profiling.
GC-NPD Separates volatile compounds by gas chromatography, with a detector highly specific to nitrogen and phosphorus. Excellent selectivity for nitrogenous compounds; good for complex matrices. nih.gov Routine analysis of clinical samples. nih.gov

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary under an electric field. | Low sample/solvent consumption; rapid analysis time; high separation efficiency. derpharmachemica.com | Simultaneous analysis of parent drug and metabolites. researchgate.net |

Application of Machine Learning and AI in Chemical Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical and pharmaceutical research by enabling rapid and accurate prediction of molecular properties, thereby accelerating the discovery and development process. researchgate.netnih.gov For a compound like this compound, these computational tools can be applied in numerous ways.

Property Prediction: ML models, such as those implemented in platforms like Chemprop and ChemXploreML, can predict a wide range of physicochemical properties. nih.govresearchgate.netarxiv.org These include fundamental properties like melting point, boiling point, and water solubility, as well as more complex attributes relevant to its behavior in biological systems. hmdb.caarxiv.org

Drug Discovery and Design: AI algorithms can screen vast virtual libraries of molecules to identify new derivatives of desmethylnortriptyline that might have improved properties. havenhealthmgmt.org By predicting the three-dimensional structure of target proteins, AI can facilitate the design of molecules with optimized binding affinity. nih.gov

Accelerating Research: AI-driven tools can significantly shorten research timelines. For example, AI has been used to take a novel drug candidate from target discovery to Phase 1 clinical trials in under 30 months, a process that traditionally takes much longer. springernature.com

The integration of AI promises to reduce the costs and time associated with laboratory experiments by focusing efforts on the most promising candidates. nih.gov

Interactive Table: Potential AI/ML Applications in Desmethylnortriptyline Research

AI/ML Application Description Potential Impact on Desmethylnortriptyline Chemistry
Property Prediction Using models trained on large chemical datasets to forecast molecular properties from structure. nih.gov Predicts solubility, logP, pKa, and other key chemical characteristics without physical experiments. hmdb.ca
De Novo Drug Design Generative AI models create novel molecular structures with desired properties. springernature.com Designs new derivatives of desmethylnortriptyline with potentially enhanced activity or novel reactivity.
Synthetic Route Prediction AI algorithms analyze known reactions to propose efficient synthetic pathways for a target molecule. Optimizes the synthesis of this compound, suggesting more sustainable or higher-yield routes.

Investigation of New Chemical Reactivity Profiles and Derivatizations

Understanding the chemical reactivity of this compound is fundamental to developing new derivatives and comprehending its metabolic fate. The molecule's structure features several reactive sites, including the secondary amine of the propylidene side chain and the aromatic dibenzocycloheptene core.

Future research will likely focus on:

Metabolite Synthesis and Analysis: The body naturally derivatizes desmethylnortriptyline, for example, through hydroxylation to form compounds like cis-10-Hydroxy-desmethylnortriptyline. drugbank.comcymitquimica.com The controlled synthesis and characterization of these and other potential metabolites are crucial for understanding the compound's complete metabolic profile.

Functional Group Modification: The secondary amine is a key site for derivatization. Reactions such as acylation, alkylation, or condensation could yield a library of new compounds. For example, condensation with aldehydes could lead to new heterocyclic structures.

Aromatic Ring Substitution: While more challenging, electrophilic aromatic substitution on the benzene (B151609) rings could introduce new functional groups, altering the electronic properties and steric profile of the molecule.

Exploring these derivatizations could lead to the discovery of new compounds with unique chemical properties or biological activities.

Expanding Computational Models for Deeper Chemical Understanding

Computational modeling provides a powerful, non-experimental method for gaining a profound understanding of a molecule's behavior at the atomic level. For this compound, these models can illuminate aspects of its structure, dynamics, and interactions that are difficult to observe directly.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of every atom in the molecule over time, providing insights into its conformational flexibility. nih.gov For the tricyclic ring system of desmethylnortriptyline, simulations can reveal the range of motion, such as the angle between the phenyl rings, and the preferred conformations of the side chain (e.g., folded vs. extended). nih.gov This is critical for understanding how the molecule fits into a receptor binding site.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and orbital energies. This information helps to explain its reactivity and the nature of its intermolecular interactions.

Integrative Modeling: The future lies in multiscale modeling, which integrates computational tools across different levels of complexity, from the molecular to the cellular and even organ level. mdpi.com Such models could simulate not just the chemical properties of desmethylnortriptyline but also its effect on biological systems, helping to bridge the gap between basic chemistry and pharmacology. nih.govnih.gov

By expanding these computational approaches, researchers can generate and test new hypotheses, ultimately leading to a more complete and predictive understanding of this compound's chemical nature.

Q & A

Q. What standard analytical methods are recommended for quantifying Desmethylnortriptyline Hydrochloride in pharmaceutical formulations?

The quantification of this compound typically employs pharmacopeial methods such as non-aqueous titration with 0.1 M perchloric acid, validated for precision and accuracy. For example, assays involving potentiometric titration (e.g., perchloric acid in acetic anhydride) are widely used for purity determination . Thin-layer chromatography (TLC) with silica gel plates and solvent systems like cyclohexane-methanol-diethylamine (8:1:1) is recommended for impurity profiling, with UV detection at 254 nm . These methods align with regulatory guidelines for heavy metal limits (<20 ppm Pb) and arsenic content (<2 ppm) .

Q. How should researchers handle safety and regulatory compliance during in vitro studies with this compound?

Safety protocols emphasize using personal protective equipment (PPE), ensuring adequate ventilation, and adhering to OSHA Hazard Communication Standards (HCS). First-aid measures for exposure include immediate medical consultation for inhalation or skin contact, as outlined in safety data sheets (SDS) compliant with EC 1907/2006 and EC 1272/2008 . Researchers must verify compliance with REACH regulations, particularly for impurities or degradation products exceeding 0.1% concentration thresholds .

Q. What are the critical parameters for stability testing of this compound in solution?

Stability studies should monitor degradation under varying temperatures, humidity, and light exposure. Stock solutions in acetonitrile or chloroform should be stored in tightly sealed, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Aliquoting and avoiding freeze-thaw cycles are essential, as per stability guidelines for related tricyclic antidepressants . Long-term stability assessments require HPLC or LC-MS to quantify degradation products, with acceptance criteria for impurity levels (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolite quantification between HPLC and acid dye spectrophotometry?

Discrepancies often arise from matrix interferences or method sensitivity differences. For example, HPLC using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄-methanol (70:30) at 207 nm provides higher specificity for Desmethylnortriptyline than spectrophotometry . Method validation should include spike-recovery experiments (e.g., 98–102% recovery) and cross-comparison of linear ranges (1–10 µg/mL for HPLC vs. broader ranges for spectrophotometry) to identify matrix effects .

Q. What experimental design considerations are critical for impurity profiling of this compound?

Impurity profiling requires orthogonal methods:

  • TLC for preliminary screening of related substances (e.g., Amitriptyline N-Oxide Hydrochloride) .
  • HPLC-MS/MS for structural elucidation of degradation products, using ion-trap or Q-TOF systems to detect low-abundance impurities (<0.1%) .
  • Forced degradation studies under acidic/alkaline, oxidative, and thermal stress to simulate stability challenges .

Q. How can researchers address challenges in distinguishing Desmethylnortriptyline from its parent compound, Nortriptyline Hydrochloride, in metabolic studies?

Metabolic differentiation requires:

  • Chiral chromatography to separate enantiomers, as metabolic pathways may favor specific stereoisomers .
  • Isotope dilution assays using deuterated internal standards (e.g., D6-Chlorpromazine hydrochloride) to enhance LC-MS/MS accuracy in biological matrices .
  • Enzyme inhibition assays (e.g., CYP2D6) to quantify metabolic conversion rates, with validation against known inhibitors like quinidine .

Methodological Resources

  • Regulatory Compliance : Refer to EC 1272/2008 and OSHA HCS for hazard classification .
  • Analytical Standards : Use pharmacopeial reference materials (e.g., BP Commission) for method calibration .
  • Data Interpretation : Apply ICH Q2(R1) guidelines for validation parameters (precision, accuracy, LOD/LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.